N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-11-4-2-3-10(7-11)16-13(20)8-22-14-6-5-12-17-15-9-19(12)18-14/h2-7,9H,8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOXZDROZUUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl compounds . The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols being used. These reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, while the sulfanylacetamide moiety can modulate its pharmacokinetic properties. These interactions can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridazine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position Effects :
- Methoxy Groups : The 3-methoxyphenyl substituent in the target compound may enhance membrane permeability compared to 4-methoxyphenyl analogs due to reduced steric hindrance .
- Halogenated Derivatives : 3-Chlorophenyl analogs (e.g., ) exhibit stronger anticancer activity but lower solubility (LogP: 3.1 vs. 2.5 for the target compound) .
Heterocyclic Modifications :
- Pyridine Ring Position : Derivatives with pyridin-4-yl () show higher aqueous solubility, whereas pyridin-2-yl () improves metabolic stability via π-π stacking interactions .
- Benzodioxole and Nitrophenyl Groups : Compounds like N-[(2H-1,3-benzodioxol-5-yl)methyl]-... () demonstrate anti-inflammatory activity but face synthesis challenges due to nitro group reduction .
Biological Activity Trends: Anticancer Potential: The target compound’s methylphenyl group may favor kinase inhibition, while naphthalen-1-yl derivatives () target tubulin polymerization . Antimicrobial Efficacy: 4-Ethoxyphenyl analogs () show broader-spectrum activity but higher cytotoxicity (CC₅₀: 25 µM vs. 50 µM for the target compound) .
Synthetic Complexity :
- Multi-step Routes : All compounds require careful optimization; for example, the target compound’s synthesis avoids nitro intermediates (unlike ), reducing side reactions .
Biological Activity
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a methoxyphenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide functional group. Its molecular formula is with a molecular weight of approximately 410.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 78.12 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains.
Antiproliferative Effects
In addition to its antimicrobial properties, the compound has shown promising antiproliferative effects in cancer cell lines. For instance:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 226 |
| A549 (lung cancer) | 242.52 |
The antiproliferative activity indicates potential applications in oncology, warranting further investigation into its mechanisms of action.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways.
- Disruption of Cell Membrane Integrity : It could compromise the integrity of microbial cell membranes.
- Induction of Apoptosis in Cancer Cells : The antiproliferative effects might be mediated through apoptosis induction pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit growth in methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an alternative treatment option for resistant infections .
- Anticancer Research : Research detailed in Cancer Letters explored the compound's mechanism in inducing apoptosis in HeLa cells through mitochondrial pathways, suggesting its role as a chemotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the preparation of triazolo-pyridazine intermediates, followed by sulfanylacetamide coupling. Key steps include:
- Intermediate Preparation : Formation of the triazolo-pyridazine core via cyclization of pyridazine derivatives with hydrazine analogs under reflux conditions (e.g., ethanol, 80°C) .
- Coupling Reaction : Thioether linkage formation between the triazolo-pyridazine intermediate and N-(3-methoxyphenyl)acetamide using coupling agents like EDCI/HOBt in DMF .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and reaction time (12–24 hrs) to maximize yield (reported up to 68%) and purity (>95%) .
Q. How should researchers characterize the physicochemical properties of this compound?
Critical properties include:
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ = 4.2 µM in MCF-7 breast cancer cells) .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., AXL kinase inhibition at 1.8 µM ).
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent Modifications :
- Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance receptor binding .
- Vary the pyridazine core with heteroaromatic rings (e.g., pyridine, thiophene) to modulate solubility and target affinity .
- Biological Testing : Compare IC₅₀ values of derivatives against parental compound to identify critical functional groups .
Q. How can contradictory bioassay data (e.g., varying IC₅₀ values across studies) be resolved?
- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP depletion assays vs. MTT for cytotoxicity) .
- Batch Analysis : Check compound purity (>95% by HPLC) and confirm structural integrity via NMR (e.g., δ 8.2 ppm for triazole protons) .
Q. What computational strategies aid in elucidating the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with AXL kinase (PDB ID: 3F82) .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for ligand-receptor complexes) .
- ADMET Prediction : SwissADME for pharmacokinetic profiling (e.g., BBB permeability: Low) .
Q. What challenges arise in formulating this compound for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., 10% Cremophor EL) or nanoemulsions to achieve >5 mg/mL .
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., t₁/₂ = 45 mins in mouse microsomes) and design prodrugs if needed .
- Toxicity Screening : Acute toxicity in rodents (LD₅₀ > 500 mg/kg) before efficacy studies .
Q. How can researchers validate target engagement in complex biological systems?
- Biochemical Assays : Pull-down assays using immobilized kinase domains .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts (ΔTm > 3°C) .
- CRISPR Knockout Models : Compare activity in AXL-knockout vs. wild-type cells .
Data Contradiction Analysis
Q. How to address discrepancies in reported kinase inhibition profiles?
- Assay Variability : Control ATP concentrations (1 mM vs. 10 µM) and kinase isoforms (e.g., AXL vs. MET) .
- Compound Degradation : Monitor stability in assay buffers via LC-MS (e.g., detect hydrolyzed byproducts) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
